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Abstract
ACY-775 is a potent and highly selective small molecule inhibitor of histone deacetylase 6

(HDAC6). Its development has been primarily focused on its potential as a therapeutic agent in

neurodegenerative diseases and as an antidepressant. ACY-775 exerts its biological effects

through the specific inhibition of the cytoplasmic enzyme HDAC6, leading to the

hyperacetylation of its primary substrate, α-tubulin. This modulation of tubulin acetylation

impacts microtubule dynamics, axonal transport, and other cellular processes. This technical

guide provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of ACY-775, including detailed experimental protocols and a summary

of key quantitative data.

Introduction: The Rationale for Targeting HDAC6
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating

gene expression by removing acetyl groups from histones.[1] However, certain HDAC isoforms,

such as the predominantly cytoplasmic HDAC6, have non-histone substrates and are

implicated in a variety of cellular processes beyond transcriptional regulation. HDAC6 is a

unique member of the Class IIB HDAC family, possessing two catalytic domains and a

ubiquitin-binding domain.[2][3] Its primary cytoplasmic substrate is α-tubulin, and by

deacetylating it, HDAC6 modulates microtubule stability and function.[4] Dysregulation of

HDAC6 activity has been linked to various pathologies, including cancer, neurodegenerative
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diseases, and inflammatory disorders, making it an attractive therapeutic target.[2][5][6] The

development of selective HDAC6 inhibitors aims to harness the therapeutic benefits of

modulating cytoplasmic protein acetylation while avoiding the potential toxicities associated

with pan-HDAC inhibition.[2][3]

Discovery and Synthesis of ACY-775
ACY-775, with the chemical name 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-

hydroxypyrimidine-5-carboxamide, was developed as a novel pyrimidine hydroxyl amide-based

HDAC6 inhibitor.[7][8] The synthesis of ACY-775 was carried out by ChemPartner (Shanghai,

China) for Acetylon Pharmaceuticals.[7] While a detailed, step-by-step synthesis protocol is not

publicly available, the general class of pyrimidine hydroxamic acids has been a focus for the

development of selective HDAC6 inhibitors.

Mechanism of Action: Selective Inhibition of HDAC6
ACY-775 is a potent and selective inhibitor of HDAC6.[4][9] Its mechanism of action is centered

on its ability to bind to the catalytic domain of the HDAC6 enzyme, thereby preventing the

deacetylation of its substrates.

Signaling Pathway
The primary signaling pathway affected by ACY-775 is the HDAC6-mediated deacetylation of

α-tubulin. By inhibiting HDAC6, ACY-775 leads to an accumulation of acetylated α-tubulin,

which in turn affects microtubule-dependent cellular processes.
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Caption: ACY-775 inhibits HDAC6, leading to increased α-tubulin acetylation.

Preclinical Development
The preclinical development of ACY-775 has focused on characterizing its in vitro and in vivo

activity, selectivity, and pharmacokinetic properties.

In Vitro Studies
ACY-775 demonstrates potent inhibition of HDAC6 with a half-maximal inhibitory concentration

(IC50) in the low nanomolar range. Importantly, it exhibits significant selectivity for HDAC6 over

other HDAC isoforms, particularly class I HDACs.

Table 1: In Vitro Inhibitory Activity of ACY-775 and Related Compounds
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Compoun
d

HDAC1
(IC50,
nM)

HDAC2
(IC50,
nM)

HDAC3
(IC50,
nM)

HDAC6
(IC50,
nM)

Selectivit
y
(HDAC1/
HDAC6)

Referenc
e

ACY-775 >1000 >1000 >1000 7.5 >133 [7]

ACY-738 170 200 110 1.7 100 [7]

Tubastatin

A
>1000 >1000 >1000 18 >55 [7]

In cellular assays, treatment with ACY-775 leads to a significant increase in the acetylation of

α-tubulin without affecting the acetylation status of histones, confirming its selective intracellular

activity.[4] Studies in dorsal root ganglion (DRG) neurons have shown that ACY-775 treatment

increases the signal intensity of acetylated α-tubulin and enhances the motility of mitochondria

within neurites.[4]

In Vivo Studies
ACY-775 has been evaluated in various mouse models to assess its in vivo efficacy. In studies

related to neurodegenerative diseases, such as Charcot-Marie-Tooth (CMT) disease, ACY-775
has been shown to reverse motor and sensory nerve conduction deficits.[10] In behavioral

models relevant to depression, acute administration of ACY-775 produced antidepressant-like

effects in the tail suspension test.[7][8]

Table 2: Summary of In Vivo Studies with ACY-775
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Animal Model Dosing Key Findings Reference

Wild-type Mice 50 mg/kg, i.p.

Increased α-tubulin

acetylation in the

brain.

[7]

CMT2 Mouse Model

(HSPB1 mutant)

3 mg/kg, i.p. (3

weeks)

Reversed axonal

deficits in motor and

sensory nerves.

[1]

NIH Swiss Mice (Tail

Suspension Test)
50 mg/kg, i.p.

Significant reduction

in immobility time.
[7]

CSD-induced

depression model
Chronic administration

Prevented decrease in

social interaction time.
[7]

Pharmacokinetic studies have demonstrated that ACY-775 has good brain bioavailability.

Following systemic administration, it achieves significant concentrations in the brain.

Table 3: Pharmacokinetic Properties of ACY-775 and a Related Compound

Compound
Dose
(mg/kg)

Plasma
Cmax
(ng/mL)

Plasma
Half-life

AUCBrain/A
UCPlasma

Reference

ACY-775 50
1359 (4.1

µM)
12 min >1 [4][7]

ACY-738 50 515 (1.9 µM) 12 min >1 [4][7]

Clinical Development Status
As of the current date, there is no publicly available information indicating that ACY-775 has

entered clinical trials. While other selective HDAC6 inhibitors, such as ACY-1215 (Ricolinostat)

and ACY-241 (Citarinostat), have progressed to clinical evaluation for various indications, ACY-
775 appears to remain an investigational compound primarily used in preclinical research.[3][6]

Experimental Protocols
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The following are detailed methodologies for key experiments cited in the preclinical

development of ACY-775.

HDAC6 Enzymatic Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of

compounds against HDAC6.
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Caption: Workflow for the HDAC6 enzymatic assay.

Reagents and Materials:
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Recombinant human HDAC6 enzyme

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

MgCl2)

Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

ACY-775 stock solution in DMSO

96-well black microplates

Procedure:

1. Prepare serial dilutions of ACY-775 in HDAC assay buffer.

2. Add the diluted ACY-775 or vehicle control (DMSO) to the wells of the microplate.

3. Add the diluted HDAC6 enzyme to each well and incubate for a short period (e.g., 10

minutes) at 37°C to allow for inhibitor binding.

4. Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to each well.

5. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

6. Stop the reaction and develop the fluorescent signal by adding the developer solution to

each well.

7. Incubate for an additional period (e.g., 15 minutes) at 37°C.

8. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm

and emission at 460 nm).

9. Calculate the percent inhibition for each concentration of ACY-775 and determine the IC50

value by fitting the data to a dose-response curve.

Western Blot for Acetylated α-Tubulin
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This protocol details the detection of changes in α-tubulin acetylation in cultured cells following

treatment with ACY-775.

Reagents and Materials:

Cultured cells (e.g., HeLa, SH-SY5Y)

ACY-775

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies: anti-acetylated-α-tubulin (Lys40) and a loading control (e.g., anti-α-

tubulin or anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

1. Seed cells and allow them to adhere overnight.

2. Treat cells with various concentrations of ACY-775 or vehicle control for the desired time.

3. Wash cells with ice-cold PBS and lyse them in lysis buffer.

4. Determine the protein concentration of the lysates using a BCA assay.

5. Denature protein samples by boiling in Laemmli buffer.

6. Separate proteins by SDS-PAGE and transfer them to a membrane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15586464?utm_src=pdf-body
https://www.benchchem.com/product/b15586464?utm_src=pdf-body
https://www.benchchem.com/product/b15586464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Block the membrane in blocking buffer for 1 hour at room temperature.

8. Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at

4°C.

9. Wash the membrane with TBST and incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

10. Wash the membrane again and detect the signal using a chemiluminescent substrate and

an imaging system.

11. Strip the membrane and re-probe with the loading control antibody.

12. Quantify band intensities and normalize the acetylated-α-tubulin signal to the loading

control.

Immunofluorescence for Acetylated α-Tubulin
This protocol outlines the visualization of acetylated α-tubulin in cells treated with ACY-775
using immunofluorescence microscopy.

Reagents and Materials:

Cells grown on coverslips or in imaging plates

ACY-775

Paraformaldehyde (PFA) for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody: anti-acetylated-α-tubulin (Lys40)

Fluorophore-conjugated secondary antibody

DAPI for nuclear counterstaining

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15586464?utm_src=pdf-body
https://www.benchchem.com/product/b15586464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mounting medium

Procedure:

1. Treat cells with ACY-775 or vehicle control.

2. Fix the cells with 4% PFA for 15 minutes at room temperature.

3. Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

4. Wash with PBS and block with blocking solution for 1 hour.

5. Incubate with the primary antibody against acetylated-α-tubulin in blocking solution

overnight at 4°C.

6. Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1

hour at room temperature in the dark.

7. Wash with PBS and counterstain with DAPI for 5 minutes.

8. Wash with PBS and mount the coverslips onto microscope slides with mounting medium.

9. Visualize the cells using a fluorescence microscope and capture images.

Conclusion
ACY-775 is a valuable research tool for investigating the biological roles of HDAC6. Its high

potency and selectivity, coupled with its ability to penetrate the blood-brain barrier, have made it

a key compound in preclinical studies exploring the therapeutic potential of HDAC6 inhibition in

neurological disorders. While ACY-775 itself has not progressed to clinical trials, the promising

preclinical data generated with this and related compounds have paved the way for the clinical

investigation of other selective HDAC6 inhibitors. Further research with ACY-775 will continue

to elucidate the complex functions of HDAC6 and its potential as a therapeutic target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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